molecular formula C7H12N2O B12308796 rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans

rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans

Cat. No.: B12308796
M. Wt: 140.18 g/mol
InChI Key: FYIJPARYKNBXFO-UHFFFAOYSA-N
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Description

“rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique oxolane ring structure with a dimethylamino group and a nitrile group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans” typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step may involve nucleophilic substitution reactions where a dimethylamine source reacts with an intermediate.

    Addition of the Nitrile Group: The nitrile group can be introduced through reactions such as cyanation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Nucleophiles: Such as halides, amines, or other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, “rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features could make it a candidate for drug development or as a probe in biochemical studies.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it useful in the treatment of certain diseases or conditions.

Industry

In industrial applications, “this compound” could be used in the production of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism of action of “rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile: The non-racemic form of the compound.

    4-(dimethylamino)oxolane-3-carbonitrile: Without the chiral centers.

    4-(dimethylamino)oxolane: Without the nitrile group.

Uniqueness

“rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans” is unique due to its specific chiral centers and the presence of both a dimethylamino group and a nitrile group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4-(dimethylamino)oxolane-3-carbonitrile

InChI

InChI=1S/C7H12N2O/c1-9(2)7-5-10-4-6(7)3-8/h6-7H,4-5H2,1-2H3

InChI Key

FYIJPARYKNBXFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1COCC1C#N

Origin of Product

United States

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